molecular formula C13H7Cl3N2O4 B1364089 3,5-dichloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

3,5-dichloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Cat. No. B1364089
M. Wt: 361.6 g/mol
InChI Key: MNCDXBIGADXSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211882B2

Procedure details

This material was prepared according to the method of Example 1 using 3,5-dichlorosalicylic acid and 2-chloro-4-nitroaniline, with reagents and solvents employed in similar molar ratios. 1HNMR (500 MHz, DMSO-d6): δ7.85 (m, 1H, H4), 7.98 (m, 1H, H5), 8.29 (m, 1H, H5′), 8.04 (m, 1H, H6), 8.44 (m, 1H, H3′), 8.55 (m, 1H, H6′).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:4]([C:5]([OH:7])=O)[C:3]=1[OH:12].[Cl:13][C:14]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[CH:18]=[CH:17][C:15]=1[NH2:16]>>[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([NH:16][C:15]1[CH:17]=[CH:18][C:19]([N+:21]([O-:23])=[O:22])=[CH:20][C:14]=1[Cl:13])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC(=C1)Cl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=C(C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.